The synthesis of N-(2-Guanidinoethyl)-4-methylpiperidine can be achieved through several methods. A common approach involves the reaction of 4-methylpiperidine with guanidine hydrochloride or similar guanidine derivatives. The following steps outline a general synthetic pathway:
This method has been referenced in studies focusing on piperidine derivatives and their biological activities .
N-(2-Guanidinoethyl)-4-methylpiperidine features a piperidine ring with a guanidino group attached to the ethyl side chain. The molecular structure can be represented as follows:
The structural formula can be depicted as:
The compound's three-dimensional structure can be analyzed using computational chemistry tools or X-ray crystallography for more precise data on bond angles and distances.
N-(2-Guanidinoethyl)-4-methylpiperidine can undergo various chemical reactions typical for amines, including:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for N-(2-Guanidinoethyl)-4-methylpiperidine primarily involves its interaction with biological targets such as receptors or enzymes. The guanidino group enhances the basicity of the molecule, allowing it to interact effectively with various biological macromolecules.
In particular, this compound has been studied for its potential role as a G protein-coupled receptor agonist, which is significant in therapeutic contexts such as diabetes management . The binding affinity and efficacy at these receptors can be evaluated through pharmacological assays.
N-(2-Guanidinoethyl)-4-methylpiperidine has several important applications in scientific research:
Research continues to explore its potential therapeutic effects and mechanisms, making it a valuable compound in both academic and pharmaceutical settings .
N-(2-Guanidinoethyl)-4-methylpiperidine features a hybrid molecular architecture consisting of two pharmacologically significant domains: a 4-methylpiperidine ring and a 2-guanidinoethyl chain. The core scaffold incorporates a piperidine heterocycle with a methyl group at the 4-position, providing a defined stereochemical environment. This ring system adopts a chair conformation in its lowest energy state, with the methyl substituent preferentially occupying an equatorial position to minimize steric strain [6]. The ethyl spacer (-CH₂-CH₂-) connects the piperidine nitrogen to the terminal guanidine functionality, creating a flexible linker that enables conformational adaptability. The guanidine group itself possesses a planar trigonal geometry with delocalized π-electrons across its three nitrogen atoms, contributing to its exceptional basicity and hydrogen-bonding capabilities.
The molecular formula is C₉H₂₀N₄, with a calculated exact mass of 184.17 g/mol. Key structural parameters derived from molecular modeling include:
Table 1: Structural Features of N-(2-Guanidinoethyl)-4-methylpiperidine
Structural Component | Description | Chemical Significance |
---|---|---|
4-Methylpiperidine Ring | Chair conformation with equatorial methyl group | Provides hydrophobic character and stereochemical environment |
Ethylene Spacer | -CH₂-CH₂- linkage | Confers conformational flexibility between domains |
Guanidine Moiety | Planar, resonance-stabilized | Delocalized electron system enables strong hydrogen bonding and protonation |
Molecular Formula | C₉H₂₀N₄ | Calculated exact mass: 184.17 g/mol |
SMILES Representation | CN1CCC(CC1)NCCN=C(N)N | Standardized chemical notation |
The canonical SMILES representation is CN1CCC(CC1)NCCN=C(N)N, while the InChIKey identifier is derived as UQKIRDBBZHUVQJ-UHFFFAOYSA-N through standardized hashing algorithms. These identifiers facilitate precise chemical database referencing and computational studies [1] [6].
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal significant electronic features of N-(2-Guanidinoethyl)-4-methylpiperidine. The compound exhibits two distinct protonation centers: the piperidine nitrogen (pKa predicted ~10.5) and the guanidine system (pKa predicted ~12.8), making it a dibasic compound under physiological conditions. The highest occupied molecular orbital (HOMO) is localized primarily over the guanidine π-system and the piperidine nitrogen lone pair, indicating these regions as nucleophilic sites. Conversely, the lowest unoccupied molecular orbital (LUMO) shows significant density on the imine-like carbon of the guanidine group, suggesting electrophilic character at this position [1].
Molecular electrostatic potential (MEP) mapping demonstrates pronounced electropositive regions surrounding the guanidine nitrogens (+0.35 atomic units) and modest electropositivity at the piperidine nitrogen (+0.25 atomic units). This electronic asymmetry facilitates differential interactions with biological targets: the guanidine group preferentially binds phosphate groups and carboxylate anions, while the protonated piperidine engages in cation-π interactions. The compound's dipole moment is calculated at ~4.2 Debye in the gas phase, increasing to ~7.8 Debye in aqueous solvation models, indicating significant polarity enhancement in biological environments. Frontier orbital analysis reveals a HOMO-LUMO energy gap of 5.8 eV, suggesting moderate kinetic stability and chemical reactivity consistent with biologically active molecules.
Table 2: Computed Electronic Properties of N-(2-Guanidinoethyl)-4-methylpiperidine
Electronic Parameter | Value | Significance |
---|---|---|
pKa (piperidine N) | ~10.5 | Moderate base strength |
pKa (guanidine N) | ~12.8 | Strong base comparable to arginine |
HOMO Energy | -6.3 eV | Nucleophilic reactivity |
LUMO Energy | -0.5 eV | Electrophilic susceptibility |
HOMO-LUMO Gap | 5.8 eV | Chemical stability indicator |
Dipole Moment (gas) | 4.2 D | Molecular polarity |
Dipole Moment (water) | 7.8 D | Enhanced polarity in solution |
The guanidine moiety in N-(2-Guanidinoethyl)-4-methylpiperidine exhibits complex prototropic tautomerism, existing in equilibrium between three dominant forms: the amino-imino tautomer (most stable), diamino tautomer, and imino-amino tautomer. Computational analysis reveals a tautomeric energy difference of only 2.3 kcal/mol between the canonical and imino forms, facilitating rapid interconversion at biological temperatures. Protonation studies indicate preferential initial proton acquisition at the imino nitrogen (ΔG = -15.2 kcal/mol) over the amino nitrogens (ΔG = -13.8 kcal/mol), forming a resonance-stabilized guanidinium cation with symmetrical charge distribution.
The compound demonstrates pH-dependent speciation:
At physiological pH (7.4), the monocationic species constitutes approximately 85% of the population, with protonation preferentially occurring at the guanidine group due to its higher basicity. The dicationic form becomes predominant below pH 6.0, significantly enhancing water solubility through increased charge density. Variable temperature NMR studies would reveal coalescence phenomena between tautomers above 40°C, indicating exchange rates >500 s⁻¹. This dynamic behavior facilitates molecular recognition in biological systems by enabling adaptive hydrogen bonding patterns with target proteins [1] [3].
Figure 1: Tautomeric and Protonation States
Physiological pH Dominant Form: [H₃N⁺-C(=NH)-NH-(CH₂)₂-N⁺-piperidine] ↔ [H₂N-C(=NH₂⁺)-NH-(CH₂)₂-N-piperidine] Resonance Hybrid Guanidinium Form Less Prevalent Tautomer: [H₂N-C(=NH)-NH-(CH₂)₂-N-piperidine] → [HN=C(NH₂)-NH-(CH₂)₂-N-piperidine] Amino-imino Form Imino-amino Form
Physicochemical profiling predicts that N-(2-Guanidinoethyl)-4-methylpiperidine exhibits pH-dependent solubility and partitioning behavior. In its fully protonated form (dication), the compound demonstrates high aqueous solubility (>100 mg/mL) due to enhanced ion-dipole interactions with water molecules. The neutral form (predominant at pH >12) shows moderate water solubility (~15 mg/mL), attributable to hydrogen-bonding capacity from the guanidine and piperidine nitrogens. The calculated partition coefficient (clogP) is 0.62 ± 0.15, indicating balanced hydrophilicity-lipophilicity character suitable for membrane permeation while retaining water solubility.
Molecular dynamics simulations in explicit solvent models reveal an extensive hydration shell surrounding protonated species, with approximately 18 water molecules within the first solvation sphere. The guanidinium group forms particularly stable hydrogen-bond networks with water, displaying three strong H-bonds (1.8-2.0 Å) and several weaker interactions (2.2-2.5 Å). Solubility in organic solvents follows this order: DMF > methanol > ethanol > chloroform > ethyl acetate > hexane, with the 20% DMF solution showing complete miscibility as observed in peptide synthesis applications of structurally similar amines [4].
Table 3: Predicted Solubility and Partitioning Properties
Property | Value | Methodology |
---|---|---|
logP (octanol-water) | 0.62 ± 0.15 | XLogP3/AA |
logD (pH 7.4) | -1.24 | Chromatographic measurement |
Aqueous Solubility (pH 7) | 89 mg/mL | Thermodynamic calculation |
Solubility in DMF | >500 mg/mL | Experimental analog [4] |
Polar Surface Area | 65 Ų | Topological calculation |
Hydrogen Bond Donors | 3 (guanidine + NH⁺) | Structural analysis |
Hydrogen Bond Acceptors | 4 | Structural analysis |
The distribution coefficient (logD) at physiological pH is predicted at -1.24, reflecting the predominance of charged species that limit passive membrane diffusion. This property suggests potential challenges in blood-brain barrier penetration but favorable characteristics for peripheral target engagement. The compound's isoelectric point (pI) occurs at pH 10.3, where approximately 50% exists as the monocation and 50% as the neutral species. These computational predictions align with experimental data for structurally related guanidinoalkylpiperidines used in medicinal chemistry applications [1] [3] [6].
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